Cas no 178181-33-4 (Propanoic acid,2-fluoro-, 4-nitrophenyl ester)

Propanoic acid, 2-fluoro-, 4-nitrophenyl ester is a fluorinated ester derivative of propanoic acid, featuring a 4-nitrophenyl moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactivity as an acylating agent. The presence of both fluorine and nitro groups enhances its electrophilic character, making it valuable for selective acylation reactions. Its stability under controlled conditions allows for precise handling in laboratory settings. The compound’s structural features also make it a candidate for studying enzyme inhibition or as an intermediate in the development of bioactive molecules. Proper storage in a cool, dry environment is recommended to maintain its integrity.
Propanoic acid,2-fluoro-, 4-nitrophenyl ester structure
178181-33-4 structure
Product Name:Propanoic acid,2-fluoro-, 4-nitrophenyl ester
CAS No:178181-33-4
MF:C9H8FNO4
MW:213.162526130676
CID:204589
PubChem ID:128025
Update Time:2025-11-01

Propanoic acid,2-fluoro-, 4-nitrophenyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,2-fluoro-, 4-nitrophenyl ester
    • (4-nitrophenyl) 2-fluoropropanoate
    • 4-Nitrophenyl 2-fluoropropionate
    • Npfp cpd
    • SCHEMBL16671852
    • CS-0094397
    • AKOS037651256
    • Propanoic acid, 2-fluoro-, 4-nitrophenyl ester
    • 4-NITROPHENYL 2-FLUOROPROPANOATE
    • DTXSID40939047
    • CS-16256
    • 178181-33-4
    • D72316
    • 4-nitrophenyl 2-(18F)fluoropropionate
    • Inchi: 1S/C9H8FNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3
    • InChI Key: PWHWEEINSXYFAE-UHFFFAOYSA-N
    • SMILES: FC(C)C(=O)OC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 213.04400
  • Monoisotopic Mass: 213.044
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • Density: 1.322
  • Boiling Point: 309.3°Cat760mmHg
  • Flash Point: 140.9°C
  • Refractive Index: 1.518
  • PSA: 72.12000
  • LogP: 2.38140

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Additional information on Propanoic acid,2-fluoro-, 4-nitrophenyl ester

Propanoic acid,2-fluoro-, 4-nitrophenyl ester (CAS No. 178181-33-4): A Comprehensive Overview

Propanoic acid,2-fluoro-, 4-nitrophenyl ester, identified by its Chemical Abstracts Service (CAS) number CAS No. 178181-33-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical studies.

The molecular structure of Propanoic acid,2-fluoro-, 4-nitrophenyl ester consists of a propanoic acid moiety substituted with a fluorine atom and an ester group linked to a 4-nitrophenyl ring. This configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the fluorine atom enhances the compound's metabolic stability, while the nitrophenyl group contributes to its reactivity and interaction with biological targets.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced bioavailability and pharmacological efficacy. The incorporation of fluorine into drug molecules often leads to improved binding affinity and duration of action. Propanoic acid,2-fluoro-, 4-nitrophenyl ester exemplifies this trend, as its fluorinated derivative has shown promise in preclinical studies as a potential lead compound for treating various inflammatory and infectious diseases.

One of the most compelling aspects of Propanoic acid,2-fluoro-, 4-nitrophenyl ester is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel analogs with enhanced pharmacological properties. For instance, modifications to the nitrophenyl group have led to compounds with improved selectivity for specific enzymes and receptors, reducing side effects associated with traditional treatments.

The pharmaceutical industry has been particularly keen on exploring the potential of Propanoic acid,2-fluoro-, 4-nitrophenyl ester in the development of anti-inflammatory agents. Nitroaromatic compounds are known for their ability to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The combination of these functionalities in Propanoic acid,2-fluoro-, 4-nitrophenyl ester suggests that it could serve as a versatile scaffold for designing next-generation anti-inflammatory drugs.

Moreover, the compound's fluorinated nature makes it an attractive candidate for studying fluorine-mediated bioconjugation techniques. These techniques are increasingly being used to develop targeted drug delivery systems and imaging agents. The stability provided by the fluorine atom ensures that the compound remains intact under various physiological conditions, facilitating its use in both therapeutic and diagnostic applications.

In academic research, Propanoic acid,2-fluoro-, 4-nitrophenyl ester has been employed as a reference standard for developing new synthetic methodologies. Its unique reactivity profile allows chemists to explore novel reaction pathways and optimize synthetic routes for high-yield production. This has not only advanced the field of organic synthesis but also provided valuable insights into the mechanistic aspects of fluorinated compound transformations.

The biotechnological applications of Propanoic acid,2-fluoro-, 4-nitrophenyl ester are also noteworthy. Researchers have utilized this compound in enzyme inhibition studies, where its structural features enable precise targeting of active sites on biological macromolecules. Such studies are crucial for understanding disease mechanisms and identifying new therapeutic targets.

Economic considerations also play a significant role in the industrial adoption of Propanoic acid,2-fluoro-, 4-nitrophenyl ester. The demand for fluorinated intermediates has surged due to their widespread use in agrochemicals and specialty chemicals. Manufacturers are investing in scalable production methods to meet this growing demand, ensuring that researchers have access to high-quality starting materials for their investigations.

The environmental impact of producing and utilizing Propanoic acid,2-fluoro-, 4-nitrophenyl ester is another critical factor. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with global sustainability goals and underscore the importance of responsible chemical manufacturing practices.

In conclusion, Propanoic acid,2-fluoro-, 4-nitrophenyl ester (CAS No. 178181-33-4) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and chemical properties make it a valuable tool for researchers working on drug discovery, synthetic chemistry, and biotechnology. As our understanding of fluorinated compounds continues to evolve, it is likely that this compound will play an even greater role in advancing scientific knowledge and developing innovative solutions to global challenges.

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